4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol is a hydroxyl-functionalized trithiocarbonate compound used primarily as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry . This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .
Mechanism of Action
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Preparation Methods
The synthesis of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol typically involves the reaction of dodecyl mercaptan with carbon disulfide and acryloyl chloride, followed by the addition of 4-cyanopentanol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the trithiocarbonate group to thiol or disulfide groups.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with tailored properties for specific applications.
Biomedical Research: It is employed in the development of drug delivery systems and other biomedical applications due to its ability to form well-defined polymer structures.
Comparison with Similar Compounds
Similar compounds to 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol include:
4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic acid: Another RAFT agent with a phenyl group instead of a dodecyl group.
2-Cyano-2-propyl dodecyl trithiocarbonate: A similar compound with a different alkyl chain length.
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: A closely related compound with a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl functionality, which allows for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.